molecular formula C27H17ClN4 B11708892 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B11708892
M. Wt: 432.9 g/mol
InChI Key: GEUNEMWSELPUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a phenyl group, and a carbazole moiety. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The triazine ring and carbazole moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9-phenylcarbazole
  • 4-Chloro-6-phenyl-1,3,5-triazin-2-yl derivatives

Uniqueness

Compared to similar compounds, 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This uniqueness makes it particularly valuable in the development of advanced materials for electronic and photonic applications .

Properties

Molecular Formula

C27H17ClN4

Molecular Weight

432.9 g/mol

IUPAC Name

9-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C27H17ClN4/c28-27-30-25(18-8-2-1-3-9-18)29-26(31-27)19-14-16-20(17-15-19)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H

InChI Key

GEUNEMWSELPUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.